molecular formula C10H14FNO B13269716 1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13269716
M. Wt: 183.22 g/mol
InChI Key: DBDXFZDIBHQCDM-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol is an organic compound that features a fluorinated aromatic ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
  • 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-ol
  • 1-Amino-1-(3-chlorophenyl)-2-methylpropan-2-ol

Uniqueness

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol is unique due to the specific position of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9,13H,12H2,1-2H3

InChI Key

DBDXFZDIBHQCDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)F)N)O

Origin of Product

United States

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